molecular formula C15H13FO3 B8661388 Methyl 4-[(2-fluorophenyl)methoxy]benzoate CAS No. 128982-48-9

Methyl 4-[(2-fluorophenyl)methoxy]benzoate

Cat. No. B8661388
M. Wt: 260.26 g/mol
InChI Key: ZCXGTHHYWXKPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2-fluorophenyl)methoxy]benzoate is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-[(2-fluorophenyl)methoxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-[(2-fluorophenyl)methoxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

128982-48-9

Product Name

Methyl 4-[(2-fluorophenyl)methoxy]benzoate

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

methyl 4-[(2-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C15H13FO3/c1-18-15(17)11-6-8-13(9-7-11)19-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3

InChI Key

ZCXGTHHYWXKPKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methylparaben (8.85 g, 58.19 mmol) and K2CO3 (16.1 g, 116.38 mmol) were stirred in acetonitrile (100 mL) for 5 minutes and then 2-fluorobenzyl bromide (10 g, 52.9 mmol) was added. The suspension was heated to 50-55° C. and held for 2 hours. The mixture was then cooled to 20-25° C., filtered, and the filtrate solution concentrated to a thick residue. The residue was then dissolved in CH2Cl2, washed with a 1 M Na2CO3 solution, dried over Na2SO4, and concentrated to a solid. The solid was then stirred vigorously for 1 hour in just enough hexanes to allow for agitation (˜40 mL) and then cooled to 0-5° C. After 15 minutes, the product was isolated by filtration and washed with ˜25 mL of hexanes. After drying under vacuum, 1 was isolated as a white solid (13.1 g, 87% yield).
Quantity
8.85 g
Type
reactant
Reaction Step One
Name
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.